N-(2,6-Dimethylphenyl)-N'-(2-hydroxyethyl)urea
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Overview
Description
1-(2,6-DIMETHYLPHENYL)-3-(2-HYDROXYETHYL)UREA is an organic compound that belongs to the class of ureas It is characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 6 positions, and a hydroxyethyl group attached to the nitrogen atom of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-DIMETHYLPHENYL)-3-(2-HYDROXYETHYL)UREA typically involves the reaction of 2,6-dimethylaniline with ethylene carbonate in the presence of a base. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions generally include a temperature range of 80-100°C and a reaction time of 4-6 hours .
Industrial Production Methods
In an industrial setting, the production of 1-(2,6-DIMETHYLPHENYL)-3-(2-HYDROXYETHYL)UREA can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of catalysts such as potassium carbonate can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-DIMETHYLPHENYL)-3-(2-HYDROXYETHYL)UREA undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of 1-(2,6-DIMETHYLPHENYL)-3-(2-OXOETHYL)UREA.
Reduction: Formation of 1-(2,6-DIMETHYLPHENYL)-3-(2-AMINOETHYL)UREA.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(2,6-DIMETHYLPHENYL)-3-(2-HYDROXYETHYL)UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-DIMETHYLPHENYL)-3-(2-HYDROXYETHYL)UREA involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyethyl group plays a crucial role in this interaction by forming hydrogen bonds with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
1-(2,6-DIMETHYLPHENYL)-3-(2-AMINOETHYL)UREA: Similar structure but with an amino group instead of a hydroxy group.
1-(2,6-DIMETHYLPHENYL)-3-(2-OXOETHYL)UREA: Similar structure but with a carbonyl group instead of a hydroxy group.
Uniqueness
1-(2,6-DIMETHYLPHENYL)-3-(2-HYDROXYETHYL)UREA is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This group enhances its solubility in water and its ability to form hydrogen bonds, making it a versatile compound for various applications .
Properties
CAS No. |
52266-82-7 |
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Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(2-hydroxyethyl)urea |
InChI |
InChI=1S/C11H16N2O2/c1-8-4-3-5-9(2)10(8)13-11(15)12-6-7-14/h3-5,14H,6-7H2,1-2H3,(H2,12,13,15) |
InChI Key |
IAOPNOVUQALDFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NCCO |
Origin of Product |
United States |
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